N-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide
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Description
N-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide is a useful research compound. Its molecular formula is C20H22FN3O3S and its molecular weight is 403.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on the synthesis and biological evaluation of fluorinated pyrimidine derivatives for imaging peripheral benzodiazepine receptors using positron emission tomography (PET) highlights the compound's potential utility in neuroimaging and neurodegenerative disease research (Fookes et al., 2008).
Drug Discovery and Anticancer Research
Research on thieno[2,3-d]pyrimidine derivatives as dual inhibitors for thymidylate synthase and dihydrofolate reductase showcases their significance in anticancer drug discovery, emphasizing their potential in targeting cancer cell proliferation mechanisms (Gangjee et al., 2008).
Environmental and Biological Sensing
A novel fluorescent probe based on a pyrimidine moiety for selective detection of thiophenols over aliphatic thiols suggests applications in environmental monitoring and biological sciences, indicating the compound's relevance in developing selective chemical sensors (Wang et al., 2012).
Herbicide Development
The synthesis of pyrimidinyloxybenzylamine herbicides demonstrates the application of fluorinated pyrimidine compounds in agriculture, particularly in developing new herbicides with potentially enhanced activity and selectivity (Gong Qi-sun, 2005).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide involves the reaction of N-methylacetamide with 2-fluorobenzaldehyde, followed by cyclization with thiosemicarbazide and oxidation to form the thieno[3,2-d]pyrimidine ring. The resulting compound is then reacted with butylamine to form the final product.", "Starting Materials": [ "N-methylacetamide", "2-fluorobenzaldehyde", "thiosemicarbazide", "butylamine" ], "Reaction": [ "Step 1: N-methylacetamide is reacted with 2-fluorobenzaldehyde in the presence of a base such as sodium hydride or potassium carbonate to form the corresponding imine.", "Step 2: Thiosemicarbazide is added to the reaction mixture and the resulting mixture is heated to promote cyclization and form the thieno[3,2-d]pyrimidine ring.", "Step 3: The thieno[3,2-d]pyrimidine intermediate is oxidized using an oxidizing agent such as hydrogen peroxide or potassium permanganate to form the corresponding dioxo derivative.", "Step 4: The resulting dioxo derivative is then reacted with butylamine in the presence of a base such as sodium hydroxide or potassium carbonate to form the final product, N-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide." ] } | |
CAS RN |
1252820-94-2 |
Molecular Formula |
C20H22FN3O3S |
Molecular Weight |
403.47 |
IUPAC Name |
N-butyl-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C20H22FN3O3S/c1-3-4-10-22(2)17(25)13-23-16-9-11-28-18(16)19(26)24(20(23)27)12-14-7-5-6-8-15(14)21/h5-9,11H,3-4,10,12-13H2,1-2H3 |
InChI Key |
FVHNGCIWNSXSIY-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)SC=C2 |
solubility |
not available |
Origin of Product |
United States |
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